![molecular formula C14H18N2O3 B5820123 N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5820123.png)
N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide, also known as DCPH, is a chemical compound that has gained significant attention in the field of scientific research. Its unique structure and properties make it a promising candidate for various applications in the fields of medicine and biology.
作用機序
The mechanism of action of N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins in the body. This inhibition leads to changes in cellular processes, including cell growth and division. N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide has been shown to inhibit cell growth and induce apoptosis. In neuronal cells, N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide has been shown to increase neurite outgrowth and promote neuronal differentiation. N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide has also been shown to have anti-inflammatory effects and to modulate the immune response.
実験室実験の利点と制限
N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability under standard lab conditions. N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide also has low toxicity, making it safe for use in in vitro and in vivo experiments. However, one limitation of N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide. One area of focus is the development of N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide as a drug candidate for the treatment of cancer and other diseases. Another area of research is the use of N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide as a tool in biological research, including the study of protein-protein interactions and enzyme activity. Additionally, there is potential for the development of new synthesis methods for N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide, which could improve its yield and purity. Finally, further studies are needed to fully understand the mechanism of action of N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide and its potential applications in various fields of research.
Conclusion:
In conclusion, N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide is a promising chemical compound with various applications in scientific research. Its unique structure and properties make it a promising candidate for the development of new drugs and tools for biological research. Further studies are needed to fully understand the mechanism of action of N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide and its potential applications in various fields of research.
合成法
N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide can be synthesized through a series of chemical reactions involving 2,4-dimethylphenol, chloroacetyl chloride, and cyclopropanecarbohydrazide. The reaction involves the formation of an acyl chloride intermediate, which then reacts with cyclopropanecarbohydrazide to form N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide has shown promising results in various scientific research applications. It has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide has also been studied for its potential use as a tool in biological research, including the study of protein-protein interactions and enzyme activity.
特性
IUPAC Name |
N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-3-6-12(10(2)7-9)19-8-13(17)15-16-14(18)11-4-5-11/h3,6-7,11H,4-5,8H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQDROXXTPBHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=O)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

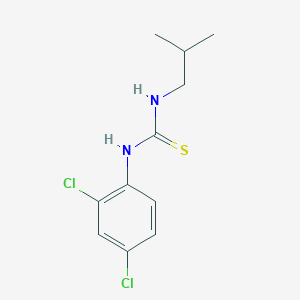
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820047.png)

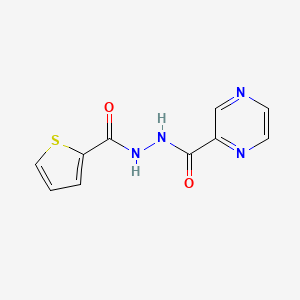
![5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5820067.png)
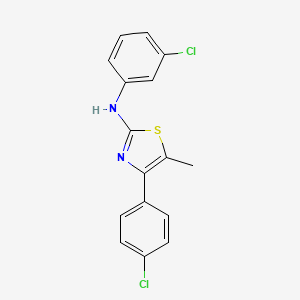
![1-{[(4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5820078.png)



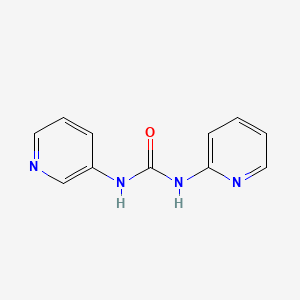
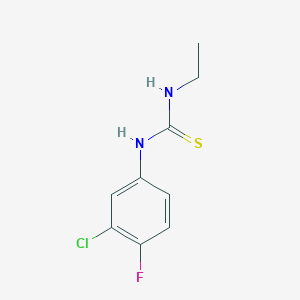
![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5820115.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)